N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide
Overview
Description
“N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide” is a compound with the molecular formula C18H26N4O5S . It is also known by other names such as “2,5-Dioxopyrrolidin-1-YL N-{N-[(2-isopropyl-1,3-thiazol-4-YL)methyl]-N-methylcarbamoyl}-L-valinate” and has a molecular weight of 410.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 410.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Mechanism of Action
The mechanism of action of this compound is not specified in the search results. Thiazole derivatives, in general, have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS2/c1-10(2)15-17-12(8-20-15)7-18(4)14(19)6-5-13-11(3)16-9-21-13/h8-10H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZYRHVHOJFHQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N(C)CC2=CSC(=N2)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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